molecular formula C18H21BrN6O4 B2960244 (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-33-6

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2960244
CAS No.: 685106-33-6
M. Wt: 465.308
InChI Key: UTQAEIZPZWDWKD-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a purine core, which is a common scaffold in many biologically active molecules, including nucleotides and various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization Reaction: The hydrazone intermediate is then reacted with 7-isobutyl-3-methylxanthine under basic conditions to form the final product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scale-Up: Adapting the reaction conditions for large-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 3-bromo-4-methoxy-5-oxo-benzylidene derivatives.

    Reduction: Formation of 3-hydroxy-4-methoxybenzylidene derivatives.

    Substitution: Formation of 3-substituted-4-hydroxy-5-methoxybenzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    8-(2-(3-bromo-4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the methoxy group.

    8-(2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Has a chlorine atom instead of bromine.

Uniqueness

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN6O4/c1-9(2)8-25-13-15(24(3)18(28)22-16(13)27)21-17(25)23-20-7-10-5-11(19)14(26)12(6-10)29-4/h5-7,9,26H,8H2,1-4H3,(H,21,23)(H,22,27,28)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQAEIZPZWDWKD-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=CC3=CC(=C(C(=C3)Br)O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C/C3=CC(=C(C(=C3)Br)O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.